N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-METHYLBENZAMIDE
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Overview
Description
N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes an azepane ring, a pyrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-METHYLBENZAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the azepane group, and the final coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-METHYLBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-3-methylbenzamide
- N-[4-(azepan-1-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-fluorobenzamide
Uniqueness
N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5g/mol |
IUPAC Name |
N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H26N4O2/c1-18-11-13-19(14-12-18)23(29)26-22-21(24(30)27-15-7-2-3-8-16-27)17-25-28(22)20-9-5-4-6-10-20/h4-6,9-14,17H,2-3,7-8,15-16H2,1H3,(H,26,29) |
InChI Key |
RMWBUCUCEGWPHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
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